![molecular formula C15H14N2O3 B5602571 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B5602571.png)
3-methyl-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
3-methyl-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2-methyl-5-nitrophenyl group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: 3-methyl-N-(2-methyl-5-aminophenyl)benzamide.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its utility in the synthesis of Imatinib Mesylate , a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). Imatinib has been pivotal in cancer therapy, with studies indicating that approximately 89% of patients can survive more than five years after treatment . The synthesis of Imatinib involves several derivatives, including 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide as a key precursor .
Table 1: Key Pharmaceutical Compounds Derived from this compound
Biological Activities
Research has demonstrated that derivatives of this compound exhibit a range of biological activities, including:
- Antitumor Activity : Various synthesized benzamide derivatives have shown significant antiproliferative effects against different cancer cell lines. For instance, compounds derived from similar structures have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis .
- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. Research indicates that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for new antimicrobial therapies .
Table 2: Biological Activities of Related Compounds
Key Synthesis Techniques:
- Microwave-Assisted Synthesis : Utilizing microwave reactors has been shown to significantly improve reaction times and yields compared to traditional methods. For example, one study reported a yield of 98% with high purity using microwave-assisted techniques under controlled conditions .
- Solvent-Free Reactions : Developing solvent-free methodologies has also been a focus to minimize environmental impacts and enhance safety during synthesis processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)benzamide: Lacks the 3-methyl group on the benzamide core.
3-methyl-N-(2-nitrophenyl)benzamide: Lacks the methyl group on the phenyl ring.
3-methyl-N-(2-methylphenyl)benzamide: Lacks the nitro group on the phenyl ring.
Uniqueness
3-methyl-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of both the 3-methyl group on the benzamide core and the 2-methyl-5-nitrophenyl group. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-methyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-12(8-10)15(18)16-14-9-13(17(19)20)7-6-11(14)2/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGZCOXLBSVYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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